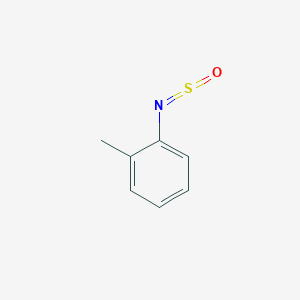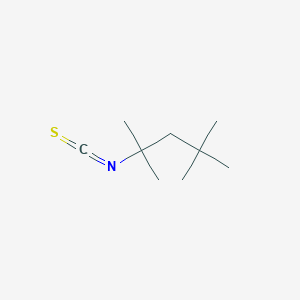
tert-Octyl isothiocyanate
Descripción general
Descripción
tert-Octyl isothiocyanate is a chemical compound that is related to the family of isothiocyanates, which are known for their applications in organic synthesis and their biological activities. While the provided papers do not directly discuss tert-octyl isothiocyanate, they do provide insights into the synthesis and properties of related tert-butyl compounds and isothiocyanates in general, which can be informative for understanding tert-octyl isothiocyanate.
Synthesis Analysis
The synthesis of related compounds involves the reaction of tert-butyl-substituted precursors with various reagents. For example, per-O-tert-butyldimethylsilyl-α,β-d-galactofuranosyl isothiocyanate was synthesized by reacting per-O-TBS-β-d-galactofuranose with potassium thiocyanate, promoted by TMSI . Another synthesis approach for tert-butyl-substituted compounds includes the reaction of 3,5-di-tert-butylphthalonitrile with nickel acetate to obtain octa-tert-butylphthalocyanine . Additionally, a new efficient synthesis method for isothiocyanates from amines using di-tert-butyl dicarbonate has been reported, which could potentially be applied to the synthesis of tert-octyl isothiocyanate .
Molecular Structure Analysis
The molecular structure of tert-butyl-substituted compounds has been characterized using various spectroscopic techniques. For instance, the structural isomers of octa-tert-butylphthalocyanines were identified and characterized by spectroscopic methods . The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined via single-crystal X-ray diffraction analysis . These studies provide a foundation for understanding the molecular structure of tert-octyl isothiocyanate, which would likely share some structural similarities with these tert-butyl compounds.
Chemical Reactions Analysis
The reactivity of tert-butyl isothiocyanate has been studied on the Ge(100) − 2 × 1 surface, revealing multiple surface products and adsorption through an S-dative bonded state . This suggests that tert-octyl isothiocyanate may also exhibit interesting reactivity on surfaces, which could be relevant for applications in materials science or catalysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl-substituted compounds and isothiocyanates can be inferred from the synthesis and characterization studies. For example, the conformational analysis of a tert-butyl-substituted thiocarbamate showed two stable twist forms for the five-membered sugar ring, with the equilibrium favoring one conformation in aqueous solution . The physical properties such as density and crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate were also reported . These findings contribute to a broader understanding of the properties that tert-octyl isothiocyanate might exhibit.
Aplicaciones Científicas De Investigación
1. Sustainable Isothiocyanate Synthesis
- Application : Isothiocyanates (ITCs) are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable method has been developed for synthesizing isothiocyanates .
- Method : This method involves a multicomponent reaction (MCR) using isocyanides, elemental sulfur, and amines . Isocyanides can be converted to isothiocyanates using sulfur and catalytic amounts of amine bases .
- Results : This new catalytic reaction was optimized in terms of sustainability, especially considering benign solvents such as CyreneTM or g- butyrolactone (GBL) under moderate heating (40 C) . The versatility of this straightforward procedure was shown by converting 20 different isocyanides under catalytic conditions, while obtaining moderate to high yields (34–95%) .
2. Antimicrobial Activity
- Application : Isothiocyanates (ITCs) have been found to have antimicrobial properties against human pathogens .
- Method : The antimicrobial activity of ITCs is typically evaluated using in vitro assays .
- Results : ITCs have been found to be effective against a variety of human pathogens, including bacteria with resistant phenotypes .
3. Anti-inflammatory Properties
- Application : Isothiocyanates have been found to have anti-inflammatory properties .
- Method : The anti-inflammatory activity of ITCs is typically evaluated using in vitro assays .
- Results : ITCs have been found to be effective against a variety of inflammatory conditions .
4. Anticancer Properties
- Application : Isothiocyanates have been found to have anticancer properties .
- Method : The anticancer activity of ITCs is typically evaluated using in vitro assays .
- Results : ITCs have been found to be effective against a variety of cancer types .
5. Heterocycle Synthesis
- Application : Isothiocyanates are widely used in heterocycle synthesis .
- Method : The method typically involves the reaction of isothiocyanates with various nucleophiles .
- Results : This method allows for the synthesis of a wide variety of heterocyclic compounds .
6. Thiourea Synthesis
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-isothiocyanato-2,4,4-trimethylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS/c1-8(2,3)6-9(4,5)10-7-11/h6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGHMFIBHMZICO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170241 | |
| Record name | 1,1,3,3-Tetramethylbutyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Octyl isothiocyanate | |
CAS RN |
17701-76-7 | |
| Record name | 2-Isothiocyanato-2,4,4-trimethylpentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17701-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,3,3-Tetramethylbutyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017701767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17701-76-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65473 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,3,3-Tetramethylbutyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-tetramethylbutyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.903 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,3,3-Tetramethylbutyl isothiocyanate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHD3M4V87V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

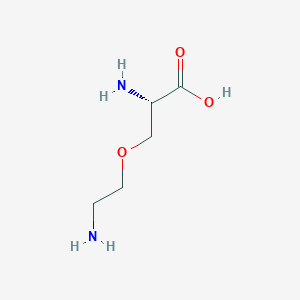

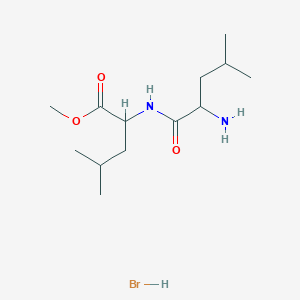

![2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-](/img/structure/B96974.png)
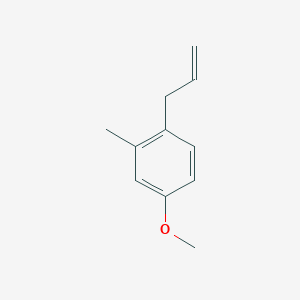

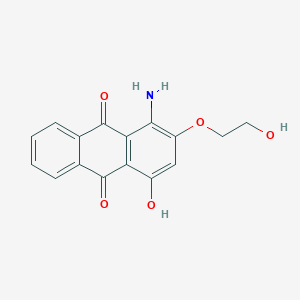

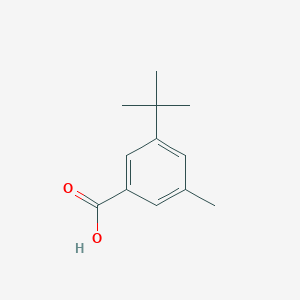

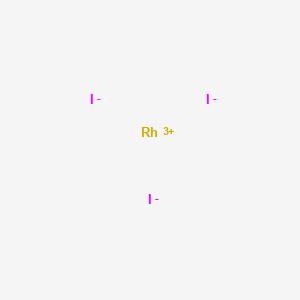
![5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B96991.png)
